molecular formula C11H19N3S B13590361 2-Isopropyl-4-(piperazin-1-ylmethyl)thiazole

2-Isopropyl-4-(piperazin-1-ylmethyl)thiazole

Cat. No.: B13590361
M. Wt: 225.36 g/mol
InChI Key: AUNQOTQCEFCRPZ-UHFFFAOYSA-N
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Description

2-Isopropyl-4-(piperazin-1-ylmethyl)thiazole is an organic compound with the molecular formula C11H19N3S It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-4-(piperazin-1-ylmethyl)thiazole typically involves the reaction of thiazole derivatives with piperazine. One common method includes the alkylation of 2-isopropylthiazole with piperazine in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4-(piperazin-1-ylmethyl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

2-Isopropyl-4-(piperazin-1-ylmethyl)thiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Isopropyl-4-(piperazin-1-ylmethyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The piperazine moiety may enhance the compound’s binding affinity to biological targets, contributing to its overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-4-(piperazin-1-ylmethyl)thiazole is unique due to the presence of both the isopropyl and piperazine groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H19N3S

Molecular Weight

225.36 g/mol

IUPAC Name

4-(piperazin-1-ylmethyl)-2-propan-2-yl-1,3-thiazole

InChI

InChI=1S/C11H19N3S/c1-9(2)11-13-10(8-15-11)7-14-5-3-12-4-6-14/h8-9,12H,3-7H2,1-2H3

InChI Key

AUNQOTQCEFCRPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CS1)CN2CCNCC2

Origin of Product

United States

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